

Zotiraciclib: An In-Depth Technical Guide to its Pharmacokinetics and Pharmacodynamics

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Compound of Interest

Compound Name: Zotiraciclib

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Introduction

Zotiraciclib (formerly known as TG02 or SB1317) is an orally administered, multi-kinase inhibitor that has demonstrated significant potential in the treatment of various cancers, most notably high-grade gliomas.[1][2] Its ability to penetrate the blood-brain barrier makes it a promising agent for central nervous system malignancies.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of **Zotiraciclib**, summarizing key data from preclinical and clinical studies, detailing experimental methodologies, and visualizing its mechanism of action.

Pharmacokinetics

Zotiraciclib exhibits pharmacokinetic properties that support its development as an oral therapeutic agent. It is metabolized primarily by the cytochrome P450 enzymes CYP3A4 and CYP1A2.[2]

Preclinical Pharmacokinetics

Preclinical studies in mice, rats, and dogs have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of **Zotiraciclib**. The compound shows variable oral bioavailability across species.[3] It is highly bound to plasma proteins (>99%).[3]

| Parameter | Mouse | Rat | Dog |
|-------------------------------|------------------|------------------|------------------|
| Oral Bioavailability (%) | 24 | ~4 | 37 |
| Systemic Clearance | Moderate to High | Moderate to High | Moderate to High |
| Volume of Distribution (L/kg) | High (>0.6) | High (>0.6) | High (>0.6) |

Table 1: Summary of
Preclinical
Pharmacokinetic
Properties of
Zotiraciclib.[3]

Clinical Pharmacokinetics

In a Phase 1 clinical trial (NCT02942264) involving patients with recurrent high-grade astrocytomas, the pharmacokinetic parameters of **Zotiraciclib** were determined following oral administration. The study revealed inter-individual variability in drug metabolism.[1] A specific polymorphism in the CYP1A2 gene (CYP1A2_5347T>C, rs2470890) was associated with a higher area under the curve (AUC), suggesting a potential for personalized dosing strategies.

[1]

| Patient ID | AUCinf (ng*h/mL) | Cmax (ng/mL) | T1/2 (h) |
|------------|------------------|--------------|----------|
| 1 | 1336 | 134 | 7.8 |
| 2 | 1037 | 108 | 7.9 |
| 3 | 1438 | 135 | 8.2 |
| 4 | 986 | 115 | 6.5 |
| 5 | 2110 | 189 | 9.1 |
| 6 | 1254 | 122 | 8.5 |
| 7 | 1673 | 155 | 8.8 |
| 8 | 879 | 95 | 7.2 |
| 9 | 1987 | 176 | 9.5 |
| 10 | 1123 | 118 | 7.6 |
| 11 | 1562 | 143 | 8.9 |
| 12 | 1301 | 129 | 8.1 |
| 13 | 1789 | 165 | 9.2 |

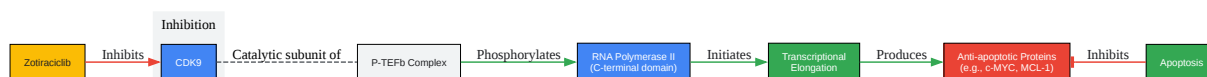
Table 2: Clinical Pharmacokinetic Parameters of Zotiraciclib in Patients with Recurrent High-Grade Astrocytomas (250 mg dose). Data adapted from supplementary materials of PMID: 33785481.[\[1\]](#)

Pharmacodynamics

Zotiraciclib's primary mechanism of action is the inhibition of cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2] By inhibiting CDK9, **Zotiraciclib** leads to the depletion of short-lived and highly transcribed proteins that are critical for cancer cell survival, such as c-MYC and MCL-1.[4]

Mechanism of Action

The inhibition of CDK9 by **Zotiraciclib** disrupts the function of the positive transcription elongation factor b (P-TEFb), of which CDK9 is the catalytic subunit.[1] This leads to a reduction in the phosphorylation of the C-terminal domain of RNA polymerase II, ultimately resulting in transcriptional arrest and the downregulation of anti-apoptotic proteins.[5][6]

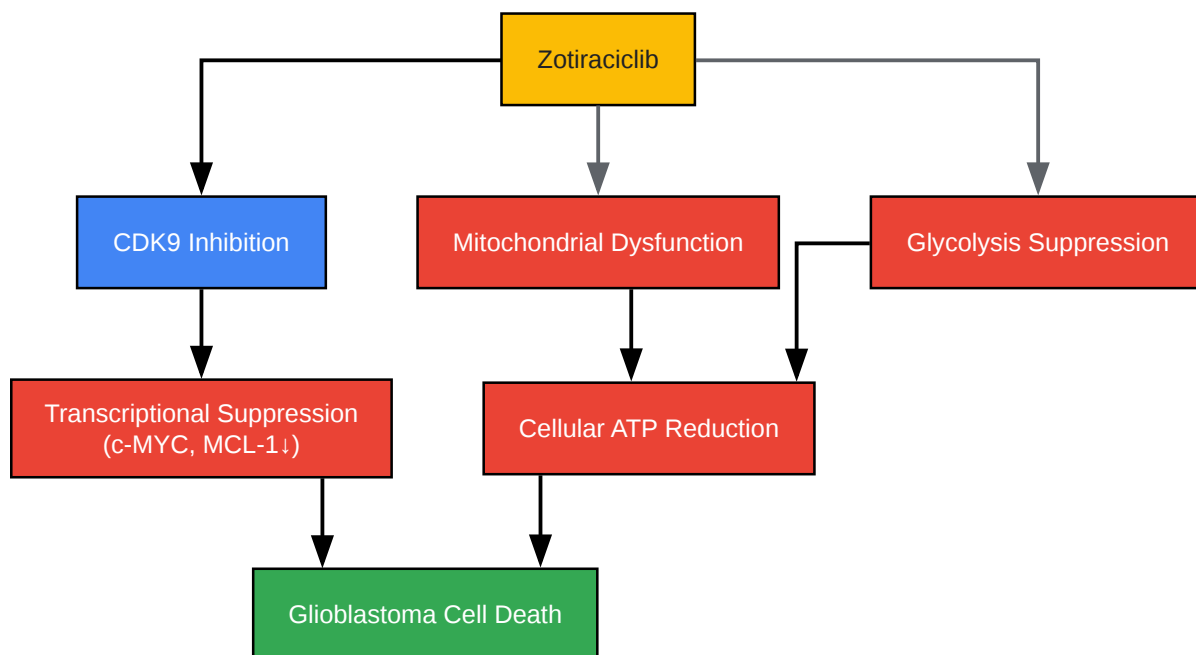


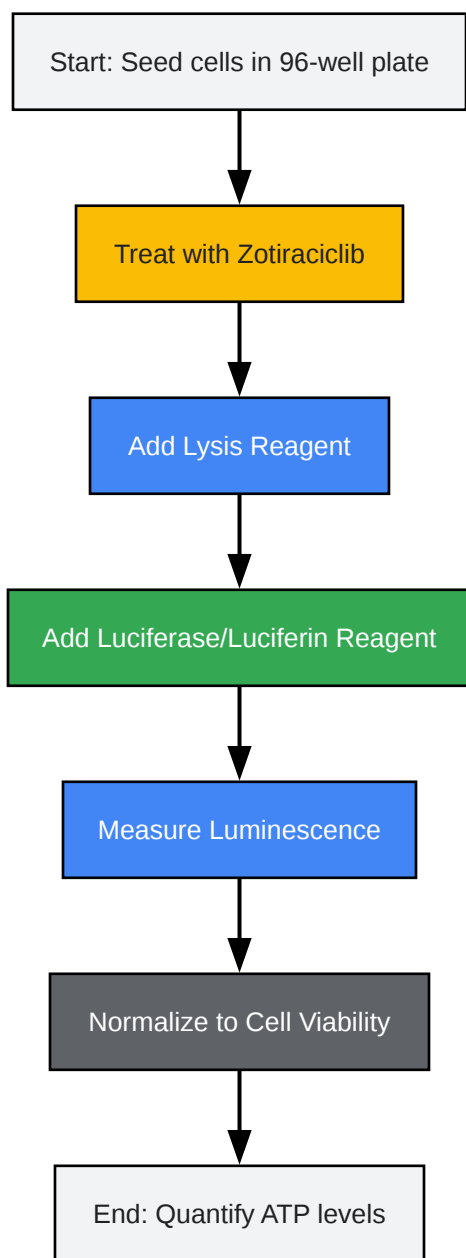
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Zotiraciclib's primary mechanism of action.

Cellular Effects

Preclinical studies have demonstrated that beyond its effects on transcription, **Zotiraciclib** also induces mitochondrial dysfunction and decreases cellular ATP production by suppressing glycolysis.[1] This multi-faceted attack on cancer cell metabolism and survival pathways contributes to its anti-tumor activity.





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